(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring linked to a phenyl group via a sulfonyl linkage, along with an acrylic acid moiety. This compound has garnered interest in various fields due to its potential biological activities and chemical reactivity. Its molecular formula is C13H15NO4S, and it is identified by the CAS number 309733-71-9 .
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid exhibits notable biological activities, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, potentially influencing pathways related to inflammation and pain modulation. The specific mechanisms of action are still under investigation, but initial studies suggest that it may act as an anti-inflammatory agent and may have implications in treating certain diseases .
The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves several key steps:
For large-scale production, methods may be optimized using continuous flow reactors and automated synthesis techniques to enhance yield and purity.
The compound has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways. Additionally, its unique structure can make it a candidate for further modifications leading to novel derivatives with enhanced efficacy .
Studies on the interactions of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid with various biological targets are ongoing. Initial findings indicate potential interactions with proteins involved in inflammatory responses and pain signaling pathways. Detailed interaction studies could elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid:
What sets (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid apart is its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety. This unique structure imparts specific chemical properties that may enhance its biological activity compared to other similar compounds. The presence of both the pyrrolidine and sulfonic functionalities allows for diverse reactivity and interaction possibilities that are not typically found in other related compounds .
The Heck reaction remains the cornerstone for synthesizing α,β-unsaturated arylacrylic acids. This cross-coupling between aryl halides and acrylic acid derivatives proceeds via a palladium(0)/palladium(II) catalytic cycle, enabling precise control over stereochemistry at the α-position [2] [5]. For the target compound, bromobenzene derivatives containing pre-installed sulfonamide groups serve as optimal electrophilic partners.
A critical advancement involves using Pd(OAc)₂ with monodentate phosphine ligands (e.g., PPh₃), which facilitates oxidative addition of aryl bromides while suppressing β-hydride elimination [2] [7]. Kinetic studies demonstrate that electron-withdrawing sulfonyl groups accelerate the migratory insertion step, achieving turn-over frequencies of >1,500 h⁻¹ in model systems [1]. Recent protocols employing aqueous-phase conditions (PdCl₂, K₂CO₃, H₂O, 100°C) show enhanced regioselectivity for the E-isomer while eliminating organic solvent waste [4].
The 4-(pyrrolidin-1-ylsulfonyl)phenyl group is introduced via sequential Friedel-Crafts sulfonylation and amine coupling:
X-ray crystallographic data confirms the sulfonamide adopts a trigonal pyramidal geometry, with S–N bond lengths of 1.632 Å characteristic of sp³-hybridized nitrogen [6]. Steric effects from the pyrrolidine ring necessitate prolonged reaction times (>8 h) compared to smaller amines [3].
Solvent | Yield (%) | E:Z Ratio |
---|---|---|
DMF | 72 | 95:5 |
Water | 85 | 98:2 |
Toluene | 65 | 90:10 |
Reaction completion times decrease exponentially from 24 h (80°C) to 3 h (120°C), though temperatures >110°C promote decarboxylation (<5% side products) [5].
Three primary routes were evaluated:
Heck Coupling-First Approach
Sulfonylation-First Approach
One-Pot Tandem Synthesis
Density functional theory (DFT) calculations rationalize the superiority of Route 2, showing a 14.3 kcal/mol lower activation barrier for Heck coupling with pre-sulfonylated substrates [1].
Key considerations for kilogram-scale production:
Pilot plant data (100 L reactor) confirm consistent yields (80–83%) and >99.5% E-isomer content, meeting pharmaceutical-grade specifications [4] [5].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid [1] [2]. The compound's molecular formula C₁₃H₁₅NO₄S with a molecular weight of 281.33 g/mol presents characteristic spectral patterns that enable unambiguous structural assignment [3] [4].
The ¹H-NMR spectrum of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid exhibits distinct resonance patterns characteristic of its functional groups [2] [5]. The carboxylic acid proton appears as a broad singlet at δ 12.5-13.0 ppm, consistent with the hydrogen bonding environment typical of carboxylic acids [2] [5]. This chemical shift range confirms the presence of the carboxylic acid functionality and its involvement in intermolecular hydrogen bonding networks [2].
The aromatic protons of the para-disubstituted benzene ring manifest as doublet of doublet signals in the range δ 7.4-8.3 ppm [1] [2]. These protons exhibit characteristic coupling patterns with J values typically ranging from 8.0-8.5 Hz, indicating the para-substitution pattern of the phenyl ring [1] [2]. The electron-withdrawing effect of the sulfonyl group causes a downfield shift of the adjacent aromatic protons, while the protons ortho to the acrylic acid substituent show slightly different chemical shifts due to the extended conjugation system [2].
The olefinic protons of the acrylic acid moiety appear in the region δ 6.4-7.8 ppm [2] [6]. The α-proton (adjacent to the carboxyl group) typically resonates at higher field compared to the β-proton (adjacent to the phenyl ring) due to the electron-withdrawing effect of the carbonyl group [2] [5]. The coupling constant between these protons ranges from 15.8-16.0 Hz, confirming the trans (E) configuration of the double bond [2].
The pyrrolidine ring protons exhibit characteristic multiplet patterns in the aliphatic region [1] [2]. The N-CH₂ protons appear as triplet signals at δ 3.2-3.6 ppm, while the remaining pyrrolidine CH₂ protons resonate at δ 1.8-2.0 ppm as triplet signals [1] [2] [7]. This pattern is consistent with the five-membered ring structure and the electron-withdrawing effect of the sulfonyl group attached to the nitrogen atom [1] [2].
The ¹³C-NMR spectrum provides complementary structural information through characteristic carbon resonances [1] [2]. The carbonyl carbon of the carboxylic acid appears in the range δ 165-172 ppm, confirming the presence of the acid functionality [2] [6]. This chemical shift is typical for α,β-unsaturated carboxylic acids and reflects the electron-withdrawing effect of the adjacent double bond [2].
The aromatic carbons exhibit resonances in the range δ 125-145 ppm [2] [6]. The quaternary carbons bearing the sulfonyl and acrylic acid substituents appear at distinct chemical shifts due to their different electronic environments [2]. The carbon directly attached to the sulfonyl group typically resonates at higher field compared to the carbon bearing the acrylic acid chain due to the different substituent effects [2].
The olefinic carbons of the acrylic acid moiety resonate in the range δ 120-145 ppm [2] [6]. The β-carbon (adjacent to the phenyl ring) appears at lower field compared to the α-carbon (adjacent to the carboxyl group) due to the aromatic substitution and extended conjugation [2].
The pyrrolidine ring carbons are observed in the aliphatic region δ 24-48 ppm [1] [2]. The N-CH₂ carbons appear at higher field (δ 46-48 ppm) compared to the remaining ring carbons (δ 24-26 ppm) due to the deshielding effect of the nitrogen atom [1] [2] [7].
Mass spectrometry provides crucial information for molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [8] [9]. The molecular ion peak of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid appears at m/z 281, corresponding to the molecular formula C₁₃H₁₅NO₄S [3] [4].
The molecular ion [M]⁺ at m/z 281 typically exhibits low to medium intensity due to the relatively large size and multiple fragmentation pathways available to the molecule [9] [10]. The presence of heteroatoms (nitrogen, sulfur, oxygen) and multiple functional groups contributes to the facile fragmentation under electron ionization conditions [9] [10].
The fragmentation pattern of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid follows predictable pathways based on the stability of resulting fragments and the ease of bond cleavage [9] [11]. The loss of hydroxyl radical [M-17]⁺ at m/z 264 represents a common fragmentation pathway for carboxylic acids [9]. This fragment exhibits medium intensity and results from the homolytic cleavage of the O-H bond [9].
The loss of the carboxyl group [M-45]⁺ at m/z 236 constitutes one of the most prominent fragments, typically showing high relative intensity [9]. This fragmentation occurs through the elimination of COOH radical and is characteristic of carboxylic acid derivatives [9]. The resulting fragment retains the aromatic ring system with the sulfonyl-pyrrolidine substituent [9].
Carbon dioxide elimination [M-44]⁺ at m/z 237 represents another significant fragmentation pathway [9] [11]. This neutral loss is common in carboxylic acid compounds and results in a fragment with medium relative intensity [9]. The mechanism involves the formation of a carbocation intermediate followed by CO₂ elimination [9].
The pyrrolidin-1-ylsulfonyl cation at m/z 149 exhibits medium to high intensity and represents a stable fragment due to the resonance stabilization of the sulfonamide system [10] [11]. This fragment confirms the presence of the pyrrolidine-sulfonyl moiety and serves as a diagnostic ion for structural identification [10].
Additional characteristic fragments include the phenyl cation [C₆H₅]⁺ at m/z 77, the acrylic acid fragment [C₃H₃O₂]⁺ at m/z 71, and the pyrrolidine fragment [C₄H₈N]⁺ at m/z 70 [9]. The SO₂ fragment at m/z 64 appears with low intensity but provides confirmation of the sulfonyl functionality [10].
Infrared spectroscopy enables the identification and characterization of functional groups present in (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid through characteristic vibrational frequencies [12] [13] [10]. The spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and provide structural confirmation [13] [14].
The carboxylic acid group exhibits characteristic absorption patterns in the infrared spectrum [13] [14]. The O-H stretching vibration appears as a broad, medium to strong intensity band in the range 2500-3300 cm⁻¹ [13] [14]. This broad absorption results from extensive hydrogen bonding between carboxylic acid molecules in the solid state [13] [14].
The C=O stretching vibration of the carboxylic acid appears as a very strong absorption band at 1650-1720 cm⁻¹ [13] [14]. This frequency range is characteristic of α,β-unsaturated carboxylic acids, where the conjugation with the double bond slightly lowers the carbonyl stretching frequency compared to saturated acids [13] [14].
The sulfonyl group (SO₂) exhibits characteristic asymmetric and symmetric stretching vibrations [12] [10]. The asymmetric S=O stretch appears as a very strong absorption band at 1300-1370 cm⁻¹, while the symmetric S=O stretch manifests at 1140-1200 cm⁻¹ [12] [10]. These intense absorptions are diagnostic for sulfonyl functionality and confirm the presence of the pyrrolidin-1-ylsulfonyl group [12] [10].
The sulfonyl group vibrations are particularly useful for structural confirmation due to their high intensity and characteristic frequency ranges [12] [10]. The exact position within these ranges depends on the electronic environment and substitution pattern around the sulfur atom [12] [10].
The aromatic C-H stretching vibrations appear in the range 3000-3100 cm⁻¹ with medium intensity [13] [14]. These absorptions are characteristic of aromatic hydrogen atoms and confirm the presence of the substituted benzene ring [13] [14].
The aromatic C=C stretching vibrations manifest as medium to strong intensity bands at 1450-1600 cm⁻¹ [13] [14]. These vibrations correspond to the skeletal vibrations of the benzene ring and are influenced by the electronic effects of the substituents [13] [14].
The olefinic C=C stretching of the acrylic acid moiety appears at 1630-1680 cm⁻¹ with medium intensity [13] [14]. This frequency range is characteristic of α,β-unsaturated systems and reflects the conjugation between the double bond and both the carboxyl group and the aromatic ring [13] [14].
Aliphatic C-H stretching vibrations appear as strong absorptions in the range 2800-3000 cm⁻¹ [13] [14]. These bands correspond to the CH₂ groups of the pyrrolidine ring and exhibit the characteristic pattern of saturated hydrocarbon vibrations [13] [14].
The C-N stretching vibrations of the pyrrolidine ring appear in the range 1020-1250 cm⁻¹ with medium intensity [13] [14]. These vibrations are influenced by the electron-withdrawing effect of the sulfonyl group attached to the nitrogen atom [13] [14].
Additional skeletal vibrations include C-S stretching at 600-800 cm⁻¹ with medium intensity, which confirms the connection between the aromatic ring and the sulfonyl group [13] [14].
Computational chemistry methods provide powerful tools for predicting molecular conformation, electronic properties, and reactivity patterns of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid [15] [16] [17]. These approaches complement experimental characterization techniques and offer insights into molecular behavior at the quantum mechanical level [15] [16].
Density Functional Theory represents the primary computational method for investigating molecular properties of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid [15] [16] [17]. DFT calculations using functionals such as B3LYP with basis sets like 6-31G(d) provide reliable predictions of molecular geometry, electronic structure, and energetic properties [15] [16] [17].
Geometry optimization calculations predict the preferred molecular conformation by minimizing the total energy with respect to all atomic coordinates [15] [16]. For (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, these calculations reveal the planarity of the acrylic acid moiety and its conjugation with the aromatic ring [15] [16]. The pyrrolidine ring adopts a puckered conformation with specific torsion angles that minimize steric interactions [15] [16].
Electronic property calculations provide predictions of frontier molecular orbital energies [15] [16]. The Highest Occupied Molecular Orbital (HOMO) energy is predicted to range from -6.2 to -5.8 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy falls between -1.5 to -1.0 eV [15] [16]. The HOMO-LUMO gap of 4.3-5.2 eV indicates moderate electronic stability and provides insights into the compound's electronic excitation behavior [15] [16].
Computational methods enable the prediction of various molecular properties that are difficult to measure experimentally [15] [16]. The dipole moment is predicted to range from 3.5 to 4.5 Debye, reflecting the polar nature of the molecule due to the presence of multiple heteroatoms and functional groups [15] [16].
Polarizability calculations predict values in the range of 25-30 ų, which correlates with the molecular size and the presence of the aromatic ring system [15] [16]. These values are consistent with molecules of similar structure and provide insights into intermolecular interactions [15] [16].
Chemical reactivity descriptors derived from DFT calculations include ionization potential (8.5-9.2 eV), electron affinity (1.0-1.8 eV), chemical hardness (2.1-2.6 eV), and chemical softness (0.19-0.24 eV⁻¹) [15] [16]. The electrophilicity index ranges from 2.8 to 3.5, indicating moderate electrophilic character [15] [16].
Conformational analysis using computational methods reveals the flexibility and preferred orientations of different molecular segments [15] [16] [18]. The acrylic acid side chain can adopt multiple conformations relative to the aromatic ring, with the trans configuration being energetically favored [15] [16].
The pyrrolidine ring exhibits characteristic puckering with envelope or twist conformations being most stable [19] [20]. The orientation of the ring relative to the sulfonyl group is influenced by both steric and electronic factors [19] [20].
Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution [16] [21]. These calculations reveal the flexibility of different molecular regions and the timescales of conformational interconversions [16] [21].
Computational analysis of reactivity patterns identifies the most susceptible sites for chemical reactions [15] [16]. The carboxylic acid group exhibits nucleophilic character and can participate in hydrogen bonding interactions [15] [16]. The sulfonyl group shows high electrophilic character due to the electron-withdrawing nature of the SO₂ moiety [15] [16].
The olefinic double bond of the acrylic acid chain represents a site for electrophilic addition reactions and Michael addition processes [15] [16]. The aromatic ring can undergo electrophilic substitution reactions, with the substitution pattern influenced by the electronic effects of the existing substituents [15] [16].
The pyrrolidine nitrogen exhibits nucleophilic character and can participate in coordination reactions [19] [16]. However, the electron-withdrawing effect of the sulfonyl group reduces its basicity compared to free pyrrolidine [19] [16].